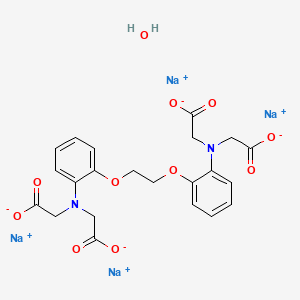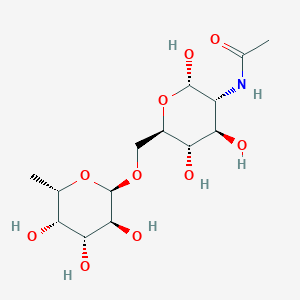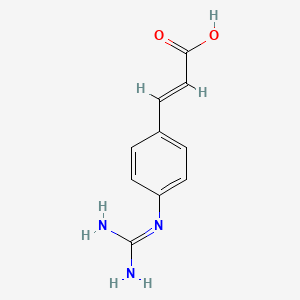
3-Fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene is a chemical compound with the molecular formula C8H5F4NO3 and a molecular weight of 239.12 g/mol It is characterized by the presence of a fluorine atom, a nitro group, and a trifluoroethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene typically involves multiple steps starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, safety, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be replaced by other functional groups under specific conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Reagents such as halides and bases are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Various substituted benzene derivatives.
Reduction: Amino derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
3-Fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atoms may influence the compound’s reactivity and binding affinity. The trifluoroethoxy group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-nitrobenzoic acid: Shares the nitro and fluoro groups but lacks the trifluoroethoxy group.
3-(2,2,2-Trifluoroethoxy)propionitrile: Contains the trifluoroethoxy group but differs in the rest of the structure.
Uniqueness
3-Fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H5F4NO3 |
|---|---|
Molecular Weight |
239.12 g/mol |
IUPAC Name |
1-fluoro-3-nitro-2-(2,2,2-trifluoroethoxy)benzene |
InChI |
InChI=1S/C8H5F4NO3/c9-5-2-1-3-6(13(14)15)7(5)16-4-8(10,11)12/h1-3H,4H2 |
InChI Key |
PFCLTDLUPKQDTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)OCC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


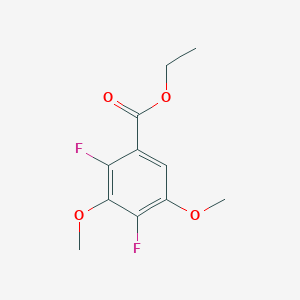
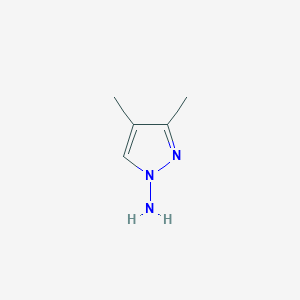

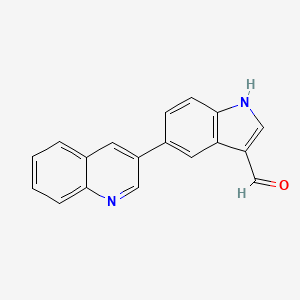
![tert-Butyl 5-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B12839471.png)
![tert-Butyl 3-iodo-7-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12839485.png)
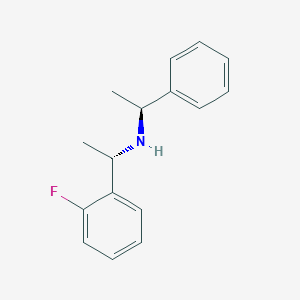
![potassium;(2S,4aS,6aR,6aS,6bR,10S,12aS,14bR)-10-[(2S,3R,4S,5S,6S)-6-carboxy-3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate](/img/structure/B12839499.png)
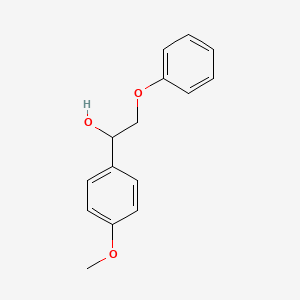
![tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine]-1'-carboxylate](/img/structure/B12839514.png)
